2,4-Dichloro-5-ethylpyrimidine

Medicinal Chemistry Physicochemical Properties ADME Optimization

2,4-Dichloro-5-ethylpyrimidine delivers a unique reactivity profile for medicinal chemistry: the 5-ethyl group elevates lipophilicity (LogP ~2.35) vs. 5-methyl analogs for superior passive membrane permeability—critical for CNS drug discovery and intracellular kinase targets. Dual chlorine atoms at C2 and C4 enable regioselective sequential SNAr for constructing disubstituted pyrimidine scaffolds. Its solid state (mp 45–49°C) ensures stable, free-flowing handling at ambient warehouse conditions—unlike the low-melting 5-methyl analog. Referenced in 209+ patents across DPP-IV, TBK1/IKKε, and hedgehog pathway inhibitor programs. Procure with confidence.

Molecular Formula C6H6Cl2N2
Molecular Weight 177.03 g/mol
CAS No. 34171-40-9
Cat. No. B052299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-ethylpyrimidine
CAS34171-40-9
Molecular FormulaC6H6Cl2N2
Molecular Weight177.03 g/mol
Structural Identifiers
SMILESCCC1=CN=C(N=C1Cl)Cl
InChIInChI=1S/C6H6Cl2N2/c1-2-4-3-9-6(8)10-5(4)7/h3H,2H2,1H3
InChIKeyYFYFVWTWMBQHOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5-ethylpyrimidine (CAS 34171-40-9): Core Pyrimidine Intermediate for Kinase and DPP-IV Inhibitor Synthesis


2,4-Dichloro-5-ethylpyrimidine (CAS 34171-40-9) is a halogenated pyrimidine building block featuring chlorine atoms at positions 2 and 4, and an ethyl group at position 5. This substitution pattern provides two reactive sites for sequential nucleophilic aromatic substitution (SNAr), enabling regioselective functionalization in medicinal chemistry workflows [1]. The compound is predominantly employed as a reactant for the synthesis of pyrimidine derivatives that act as inhibitors of dipeptidyl peptidase IV (DPP-IV), TBK1/IKKε kinases, and the hedgehog signaling pathway [2]. With a documented patent count of 209 [3], this intermediate has demonstrated substantial relevance in pharmaceutical and agrochemical intellectual property, underscoring its role in the development of novel therapeutic agents.

2,4-Dichloro-5-ethylpyrimidine: Critical Differences vs. Methyl and Unsubstituted Pyrimidine Analogs


While the pyrimidine core is common to many intermediates, the specific substitution pattern of 2,4-dichloro-5-ethylpyrimidine creates a unique reactivity and physicochemical profile that prevents seamless substitution with close analogs such as 2,4-dichloro-5-methylpyrimidine or 2,4-dichloropyrimidine. The 5-ethyl group introduces measurable differences in lipophilicity, which directly influences the ADME properties of derived drug candidates [1]. Furthermore, the distinct electronic and steric effects of the ethyl group at the 5-position can alter the regioselectivity and kinetics of subsequent SNAr reactions compared to the methyl analog [2], a critical factor in the multi-step synthesis of complex kinase inhibitors. Consequently, substituting a methyl for an ethyl group without re-optimizing downstream reaction conditions can lead to significant variations in yield, purity profiles, and ultimately, the biological activity of the final compound.

Quantitative Differentiation of 2,4-Dichloro-5-ethylpyrimidine: Comparative Data for Procurement Decisions


Enhanced Lipophilicity: LogP Comparison vs. 5-Methyl Analog

The 5-ethyl substitution in 2,4-dichloro-5-ethylpyrimidine results in a measurably higher lipophilicity compared to its 5-methyl analog, 2,4-dichloro-5-methylpyrimidine. The calculated LogP for the target compound is 2.35 [1] to 2.15 , whereas the methyl analog exhibits a LogP of 2.09 [2]. This increase in LogP is a key design parameter for medicinal chemists aiming to improve membrane permeability or target engagement for intracellular or CNS-penetrant drug candidates.

Medicinal Chemistry Physicochemical Properties ADME Optimization

Patent Portfolio Density: A Proxy for Industrial Relevance

The industrial and commercial relevance of 2,4-dichloro-5-ethylpyrimidine is underscored by its significant patent footprint. Database mining reveals a patent count of 209 for this specific compound [1], indicating its widespread and established use as a key intermediate in the development of patented pharmaceutical compositions and processes.

Pharmaceutical Development Intellectual Property Commercial Viability

Solid-State Handling Advantage: Higher Melting Point vs. 5-Methyl Analog

The physical state and melting point of an intermediate significantly impact its handling, purification, and scalability in a process chemistry setting. 2,4-Dichloro-5-ethylpyrimidine is a solid at room temperature with a melting point of 45-49°C , whereas its 5-methyl analog (2,4-dichloro-5-methylpyrimidine) is a low-melting solid with a reported melting point of 26-28°C .

Process Chemistry Solid-State Properties Formulation

Optimal Procurement Scenarios for 2,4-Dichloro-5-ethylpyrimidine (CAS 34171-40-9)


Synthesis of CNS-Penetrant Kinase Inhibitors

The elevated LogP of 2,4-dichloro-5-ethylpyrimidine compared to its 5-methyl analog makes it the strategically superior choice for medicinal chemistry programs targeting kinases or other intracellular enzymes where enhanced passive membrane permeability is essential. The 5-ethyl group's contribution to lipophilicity is a critical parameter for achieving favorable brain-to-plasma ratios, making this intermediate a foundational building block for CNS drug discovery [1].

Large-Scale Process Chemistry and Manufacturing

For kilo-lab or pilot plant scale syntheses, the solid-state properties of 2,4-dichloro-5-ethylpyrimidine offer a clear procurement advantage. Its higher melting point (45-49°C) ensures it remains a stable, free-flowing solid under typical warehouse and laboratory conditions, unlike the low-melting 5-methyl analog (26-28°C). This simplifies inventory management, reduces operator exposure risks, and ensures more accurate weighing for reproducible batch production .

Intellectual Property (IP)-Driven Drug Discovery

With over 200 patents referencing its use, 2,4-dichloro-5-ethylpyrimidine is a validated and well-precedented intermediate in the pharmaceutical industry. For organizations focused on generating novel IP, this compound represents a low-risk procurement decision. Its established synthetic utility in diverse patent families, including those covering DPP-IV, TBK1/IKKε, and hedgehog pathway inhibitors, confirms its versatility and commercial relevance in the development of new therapeutic entities [2].

Sequential SNAr for Regioselective Pyrimidine Functionalization

The differential reactivity of the chlorine atoms at the 2- and 4-positions of the pyrimidine ring, in the presence of the 5-ethyl group, enables controlled, stepwise nucleophilic aromatic substitution. This regioselectivity is a fundamental requirement for constructing complex, disubstituted pyrimidine scaffolds found in numerous bioactive molecules. Procuring this specific intermediate ensures the necessary reactivity profile for efficient and high-yielding diversification sequences [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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